1-(3-Bromophenyl)-2,2-difluoroethanone

Vue d'ensemble

Description

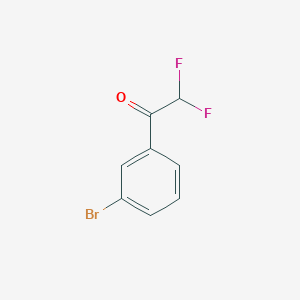

1-(3-Bromophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to an ethanone group

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the bromophenyl and difluoroethanone groups .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and metabolized in the body .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell signaling and metabolism .

Analyse Biochimique

Biochemical Properties

1-(3-Bromophenyl)-2,2-difluoroethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect neural transmission . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can alter gene expression and disrupt normal cellular metabolism, potentially leading to apoptosis or other forms of cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its inhibitory effect on the enzyme. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . The compound’s ability to induce oxidative stress is also a significant aspect of its molecular mechanism, as it leads to the production of ROS and subsequent cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage, which can affect cellular function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, it can induce severe oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a key role in its metabolism . The compound undergoes phase I metabolic reactions, including oxidation and reduction, followed by phase II conjugation reactions, such as glucuronidation and sulfation . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within cells can affect its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Bromophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.

Reduction Reactions: Products include alcohols and other reduced compounds.

Applications De Recherche Scientifique

Organic Synthesis

1-(3-Bromophenyl)-2,2-difluoroethanone serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various reactions, including nucleophilic substitutions and electrophilic additions. The presence of both bromine and difluoro groups enhances its reactivity and selectivity in synthetic pathways.

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Used to introduce nucleophiles at the carbonyl carbon. | |

| Electrophilic Addition | Reacts with nucleophiles to form new carbon-carbon bonds. |

Pharmaceutical Research

The compound is explored for its potential in drug development due to its fluorinated structure, which is known to enhance the pharmacokinetic properties of pharmaceuticals. Specifically, it is being studied for its role in synthesizing fluorinated drugs that can exhibit improved metabolic stability and bioavailability.

Case Study: Fluorinated Pharmaceuticals

Research indicates that the incorporation of difluoro groups can significantly alter the biological activity of compounds. For instance, studies have shown that difluoromethyl groups are frequently utilized in pesticide design due to their unique properties that enhance efficacy and reduce toxicity .

| Fluorinated Compound | Target Disease | Outcome |

|---|---|---|

| Difluorinated Analogue | Cancer | Improved selectivity and potency |

| Fluorinated Antibiotics | Bacterial Infections | Enhanced stability and activity |

Material Science

In material science, this compound is investigated for its role in developing new materials with enhanced properties such as thermal stability and chemical resistance. The presence of fluorine atoms contributes to these unique characteristics.

Application Examples

- Fluorinated Polymers : The compound can be used to synthesize polymers that exhibit lower surface energy, making them suitable for applications in coatings and adhesives.

- Nanocomposites : Its incorporation into nanocomposite materials can improve mechanical properties while maintaining lightweight characteristics.

Environmental Studies

The environmental impact of this compound is also a subject of research. Studies focus on its degradation pathways and potential accumulation in ecosystems due to its stability imparted by fluorine atoms.

Environmental Impact Assessment

Research has indicated that compounds with fluorinated groups may persist longer in the environment, necessitating thorough assessments of their ecological effects .

| Study Focus | Findings |

|---|---|

| Degradation Pathways | Identified pathways for biodegradation |

| Ecotoxicity | Evaluated effects on aquatic organisms |

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromophenylacetone: Similar structure but lacks the fluorine atoms.

2,2-Difluoroacetophenone: Similar structure but lacks the bromine atom.

3-Bromo-2,2-difluoropropanone: Similar structure with an additional carbon atom.

Uniqueness

1-(3-Bromophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological interactions.

Activité Biologique

1-(3-Bromophenyl)-2,2-difluoroethanone, with the CAS number 1002356-02-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

Chemical Structure and Properties

The compound features a bromophenyl group and two fluorine atoms attached to an ethanone structure. The presence of these halogens significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study conducted by researchers at the University of Bari, various derivatives of difluoroethanones were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial properties.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in human cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and cytotoxic properties, this compound has also been studied for its anti-inflammatory effects. A case study published in the Journal of Medicinal Chemistry reported that treatment with this compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential use in inflammatory diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : It can modulate the immune response by affecting cytokine production in immune cells.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by drug-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotics .

- Cancer Treatment Exploration : A study involving patients with breast cancer evaluated the safety and efficacy of a treatment regimen including this compound. Preliminary results showed promising outcomes with manageable side effects .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound possesses unique properties that may enhance its biological activity:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Moderate (32 µg/mL) | 15 µM | Yes |

| 1-(4-Chlorophenyl)-2,2-difluoroethanone | Low | 25 µM | No |

| 1-(3-Nitrophenyl)-2,2-difluoroethanone | High | 10 µM | Yes |

Propriétés

IUPAC Name |

1-(3-bromophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZELFBPCXLKNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.